丙烷腙酰氯,N-(4-氯苯基)-2-氧代-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

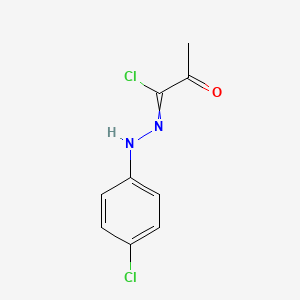

“Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is a chemical compound with the linear formula C9H8Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

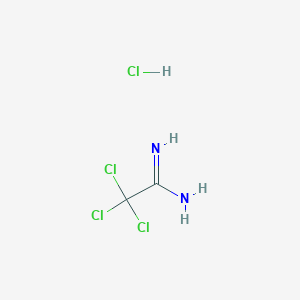

The synthesis of similar compounds has been reported in the literature. For example, reactions of hydrazonoyl halides with cyanoacetic hydrazide and its N-arylidene derivatives proceeded site-selectively and afforded the respective pyrazolo[3,4-d]pyridazine and aldehyde N-(1-aryl-3-acetyl-4-cyanopyrazol-5-yl)hydrazone derivatives .

Molecular Structure Analysis

The molecular structure of “Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is represented by the linear formula C9H8Cl2N2O . The molecular weight of the compound is 231.083 .

科学研究应用

Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

Propanehydrazonoyl chloride compounds are utilized in the synthesis of pyrazolo[3,4-d]pyridazine derivatives. These reactions proceed site-selectively and are significant for creating compounds with potential biological activities. The derivatives obtained from these reactions have been studied for their structural properties and potential as bioactive molecules .

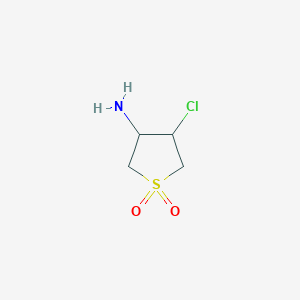

Anti-Aggressive Activity

The compounds synthesized from Propanehydrazonoyl chloride have shown promising results in anti-aggressive activity screenings. This application is crucial in the development of therapeutic agents that could potentially be used to manage aggressive behaviors in various medical conditions .

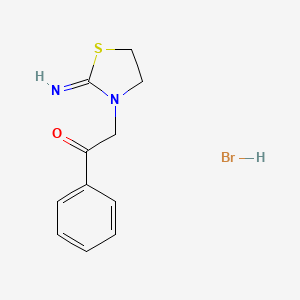

Antiviral Activity

Derivatives of Propanehydrazonoyl chloride have been explored for their antiviral properties. The research focuses on creating compounds that could inhibit the replication of viruses, offering a pathway to new antiviral drugs .

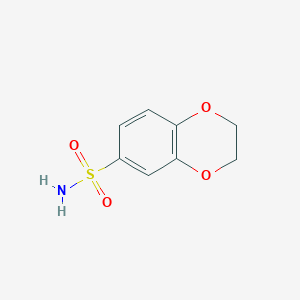

Synthesis of Sulfonamide Derivatives

Propanehydrazonoyl chloride is a key intermediate in the synthesis of sulfonamide derivatives. These derivatives are associated with a wide range of biological activities and have applications in medicine and agriculture as antibacterial, antifungal, and herbicidal agents .

Molecular Modelling and Drug Design

The compound is used in molecular modelling to study the interactions with biological targets. This application is vital in the drug design process, where the compound’s structure-activity relationship can be analyzed to develop more effective drugs .

Combatting Drug Resistance

Research involving Propanehydrazonoyl chloride derivatives also aims to combat antimicrobial and anticancer drug resistance. By studying the pharmacological activities of these derivatives, scientists hope to overcome the challenges posed by resistant pathogens and cancer cells .

安全和危害

作用机制

Target of Action

Similar compounds have been found to target the vascular endothelial growth factor receptor 1 (vegfr1) in humans .

Mode of Action

These compounds are known to react with active methylene nitriles such as cyanoacetophenone, alkyl cyanoacetates, cyanoacetanilides, and malononitrile to form respective pyrazole derivatives .

Biochemical Pathways

Similar compounds have been found to inhibit the electron transport chain reaction and its conversion of co2 to carbohydrate precursors .

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles .

Result of Action

Similar compounds have been found to inhibit further development of the weed .

Action Environment

Similar compounds have been found to be more difficult to oxidize depending on the environment .

属性

IUPAC Name |

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHCGGWBOWGPJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377951 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18247-78-4 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)